

1H,1H,2H,2H-Perfluorohexanesulfonic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1H,1H,2H,2H- Perfluorohexanesulfonic acid
Cat. No.:	B3043158

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **1H,1H,2H,2H-Perfluorohexanesulfonic Acid**

Introduction

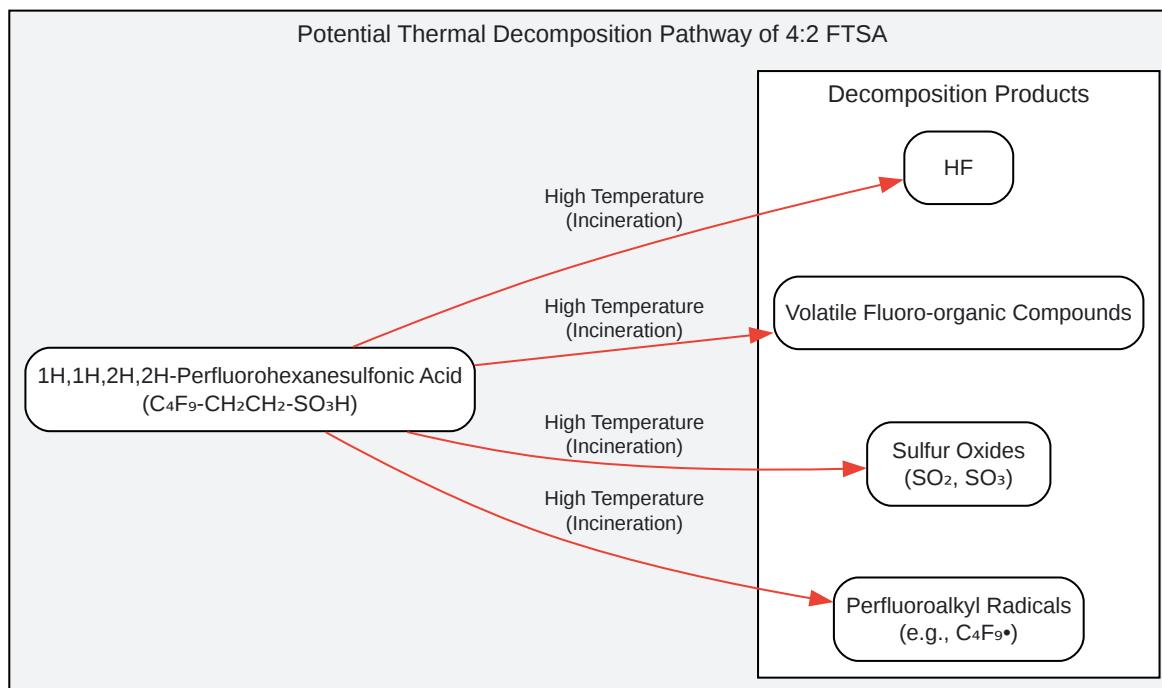
1H,1H,2H,2H-Perfluorohexanesulfonic acid, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a short-chain polyfluoroalkyl substance (PFAS).^{[1][2]} Unlike perfluorinated compounds, fluorotelomers contain a non-fluorinated portion, which influences their chemical and toxicological properties. This compound consists of a four-carbon perfluorinated chain attached to a two-carbon, non-fluorinated ethyl group, which is in turn bonded to a sulfonic acid head group.^[1] As a member of the broader PFAS class, 4:2 FTSA is noted for its surfactant properties and environmental persistence. It has been identified as a contaminant in drinking water.^[1] This document provides a comprehensive overview of its chemical properties, experimental protocols, and biological interactions, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The core chemical and physical properties of **1H,1H,2H,2H-Perfluorohexanesulfonic acid** are summarized in the table below. These properties are essential for understanding its environmental fate, transport, and potential for biological interaction.

Property	Value	Reference
CAS Number	757124-72-4	[1]
Molecular Formula	C ₆ H ₅ F ₉ O ₃ S	[1]
Molecular Weight	328.2 g/mol	[1]
Formal Name	3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanesulfonic acid	[1]
Synonyms	4:2 Fluorotelomer Sulfonic Acid, 4:2 FTS	[1]
Appearance	Not explicitly stated; likely a solid or liquid	
Solubility	DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml	[1]
Purity	≥85% (as commercially available)	[1]
SMILES	O=S(O)(CCC(F)(C(F)(C(F)(C(F)(F)F)F)F)=O	[1]
InChI	InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17,18))4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18)	[1]
InChIKey	TXGIGTRUEITPSC-UHFFFAOYSA-N	[1]

Reactivity and Stability

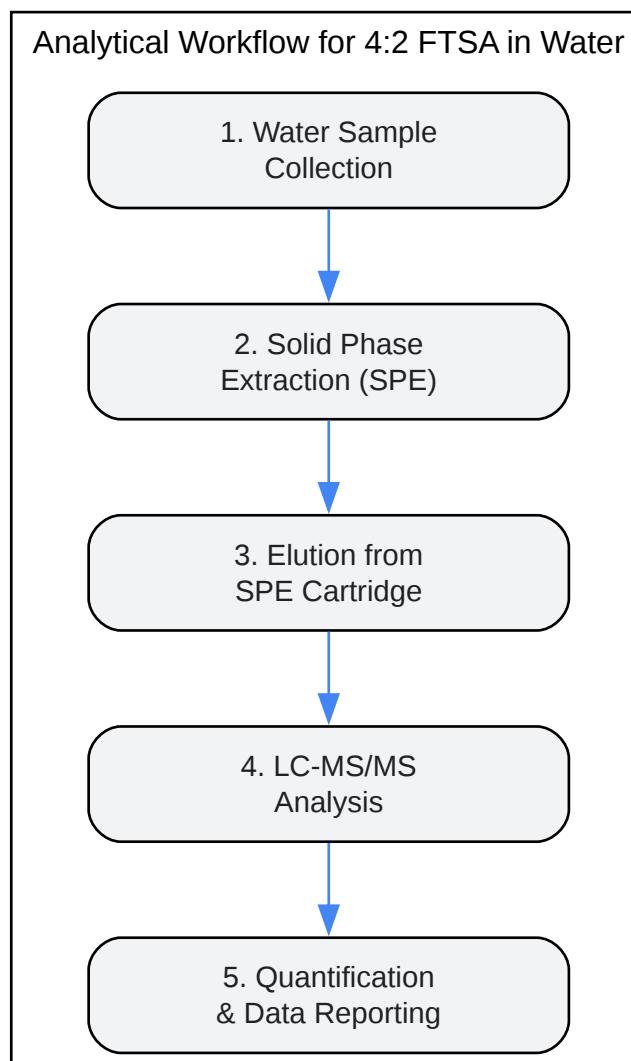
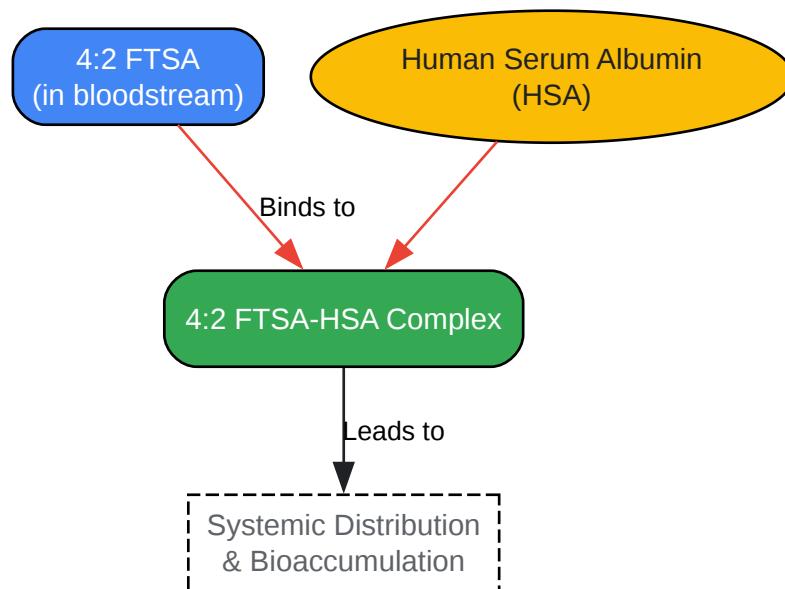

Chemical Stability

Like other PFAS, the perfluorinated tail of 4:2 FTSA is characterized by the strength of its carbon-fluorine bonds, rendering it resistant to degradation. The sulfonic acid functional group

is a strong acid, meaning it will be deprotonated and exist as an anion under typical environmental pH conditions.

Thermal Decomposition

While specific studies on the thermal decomposition of 4:2 FTSA are not detailed, research on related short-chain perfluoroalkyl acids (PFAAs) provides insight into potential pathways.^[3] Thermal decomposition is expected to initiate at the weakest bonds. For 4:2 FTSA, this would likely involve the C-C bond connecting the ethyl group to the perfluorinated chain or the C-S bond. Incineration is a common method for PFAS disposal, with studies on PFOS (a related compound) suggesting decomposition occurs via an α -sultone intermediate to form perfluorinated aldehydes and SO_2 at high temperatures.^[4]



[Click to download full resolution via product page](#)

Caption: Potential thermal decomposition pathway for 4:2 FTSA.

Biological Interactions

Binding to Serum Albumin

1H,1H,2H,2H-Perfluorohexanesulfonic acid has been shown to bind to human serum albumin (HSA).^[2] This interaction is significant as HSA is a primary carrier protein in the blood, and binding can affect the compound's distribution, metabolism, and half-life within the body. The binding affinity and mechanism are crucial parameters for assessing its toxicokinetic profile.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H,1H,2H,2H-Perfluorohexanesulfonic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043158#1h-1h-2h-2h-perfluorohexanesulfonic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com